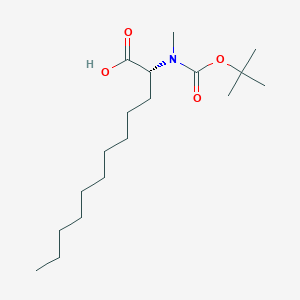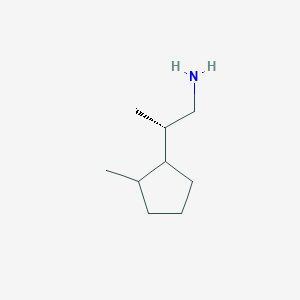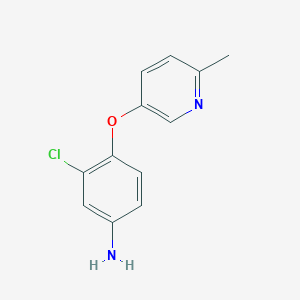
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline , also known by its chemical formula C12H11ClN2O , is a synthetic compound. Its molecular structure consists of a chlorinated aniline core with a pyridine ring attached via an ether linkage. The compound exhibits interesting properties due to its aromatic and heterocyclic components.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, I can provide a general overview. Researchers typically prepare it through a sequence of reactions, including chlorination of aniline, followed by etherification with 6-methylpyridin-3-ol. The exact synthetic route may vary based on the desired purity and yield.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline is crucial for understanding its properties. The chlorinated aniline moiety contributes to its aromatic character, while the pyridine ring imparts heterocyclic features. The ether linkage connects these two components, resulting in a unique hybrid structure.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Some potential reactions include nucleophilic substitution at the chlorine atom, electrophilic aromatic substitution on the aniline ring, and oxidative processes involving the pyridine moiety. Researchers explore these reactions to modify the compound or synthesize derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not specified (requires experimental determination).
- Solubility : Solubility in various solvents impacts its practical applications.
- Color : Likely to exhibit a color due to its aromatic system.
- Stability : Stability under different conditions (light, temperature, etc.) is essential.
科学的研究の応用
Luminescent Materials
Highly luminescent tetradentate bis-cyclometalated platinum complexes, including those derived from related compounds, have been designed, synthesized, and their structures analyzed. Such materials demonstrate potential applications in the development of organic light-emitting diodes (OLEDs) due to their high luminescence and efficiency. The study showcases the relevance of similar aniline derivatives in creating emissive materials that cover a broad spectrum from blue to red, with specific examples demonstrating excellent performance in OLED devices (Vezzu et al., 2010).
Antimicrobial Agents
Compounds derived from 4-Chloro-3-coumarin aldehyde and various anilines, akin to 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline, have been synthesized and evaluated for their antimicrobial properties. These studies offer insights into the potential use of chlorinated aniline derivatives in developing new antimicrobial agents with significant activity against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
Molecular Structure Analysis
Research on the molecular structure and vibrational spectra of related chloro-methyl anilines, using density functional theory and ab initio Hartree-Fock calculations, highlights the importance of these compounds in understanding the molecular geometry, bond lengths, and angles in chemical synthesis and material science. This analytical approach provides a foundation for further studies on compounds like 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (Kurt et al., 2004).
Electrosynthesis and Polymerization
The electrosynthesis and properties of ring-substituted polyanilines highlight the potential of chloro-aniline derivatives in polymer science. These studies examine the electrochemical polymerization and the resulting materials' electrical conductivity, opening avenues for utilizing 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline in creating conductive polymers with specific electronic properties (Cattarin et al., 1988).
Environmental Remediation
Innovative methods for treating industrial wastewaters contaminated with stubborn organic matters, such as 3,4-dimethylaniline, have been explored. These methods, which may relate to compounds like 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline, focus on hybrid photo-electrocatalytic oxidation techniques for efficient pollutant degradation, showcasing the potential for environmental cleanup applications (Li et al., 2020).
Safety And Hazards
- Toxicity : As with any chemical, caution is necessary. Handle with appropriate protective measures.
- Environmental Impact : Disposal and environmental effects should be considered.
- Health Risks : Inhalation, skin contact, or ingestion may pose risks.
将来の方向性
- Biological Studies : Investigate its potential as a drug candidate or probe for biological systems.
- Derivatives : Explore modifications to enhance specific properties.
- Applications : Assess its utility in materials science, catalysis, or other fields.
特性
IUPAC Name |
3-chloro-4-(6-methylpyridin-3-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-4-10(7-15-8)16-12-5-3-9(14)6-11(12)13/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYUHNQQUNJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
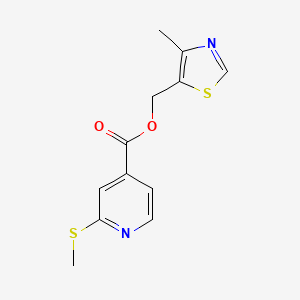
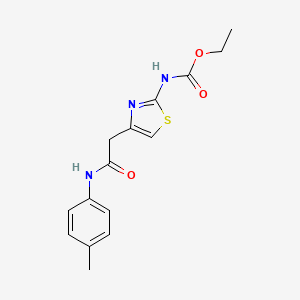
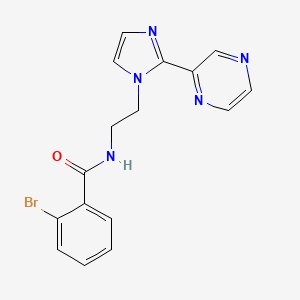
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
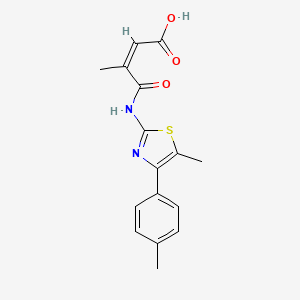
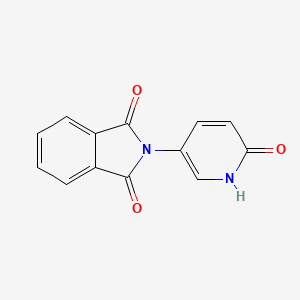
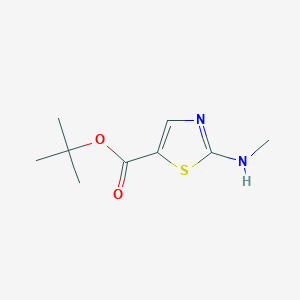
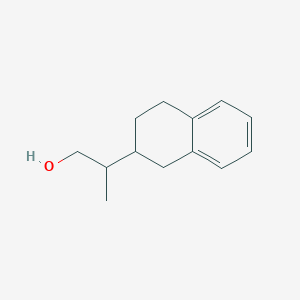
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
